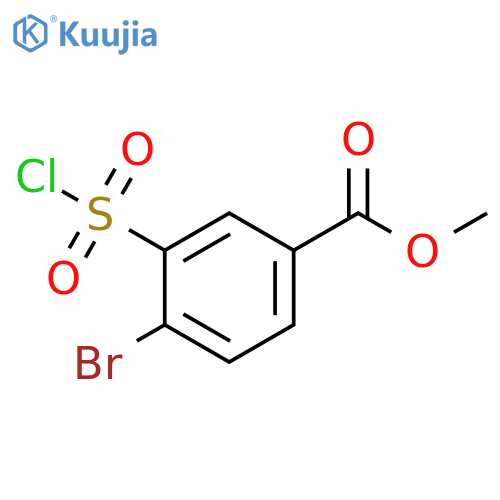

Cas no 168969-13-9 (methyl 4-bromo-3-(chlorosulfonyl)benzoate)

methyl 4-bromo-3-(chlorosulfonyl)benzoate 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-3-chlorosulfonyl-benzoic acid methyl ester

- methyl 4-bromo-3-(chlorosulfonyl)benzoate

- Benzoic acid, 4-bromo-3-(chlorosulfonyl)-, methyl ester

- G32149

- SCHEMBL9084678

- methyl 4-bromo-3-chlorosulfonyl-benzoate

- CS-0250638

- 168969-13-9

- ZGWQJOHDTZYTQW-UHFFFAOYSA-N

- methyl4-bromo-3-(chlorosulfonyl)benzoate

- MFCD12169456

- DB-221134

- methyl 4-bromo-3-chlorosulfonylbenzoate

- AKOS009469250

- EN300-51711

-

- インチ: 1S/C8H6BrClO4S/c1-14-8(11)5-2-3-6(9)7(4-5)15(10,12)13/h2-4H,1H3

- InChIKey: ZGWQJOHDTZYTQW-UHFFFAOYSA-N

- ほほえんだ: C(OC)(=O)C1=CC=C(Br)C(S(Cl)(=O)=O)=C1

計算された属性

- せいみつぶんしりょう: 311.88587g/mol

- どういたいしつりょう: 311.88587g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 337

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 68.8Ų

methyl 4-bromo-3-(chlorosulfonyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-51711-0.25g |

methyl 4-bromo-3-(chlorosulfonyl)benzoate |

168969-13-9 | 94% | 0.25g |

$135.0 | 2023-02-10 | |

| Apollo Scientific | OR42049-250mg |

Methyl 4-bromo-3-(chlorosulfonyl)benzoate |

168969-13-9 | 250mg |

£57.00 | 2025-02-20 | ||

| Aaron | AR019X3S-250mg |

METHYL 4-BROMO-3-(CHLOROSULFONYL)BENZOATE |

168969-13-9 | 95% | 250mg |

$113.00 | 2025-02-08 | |

| Aaron | AR019X3S-1g |

METHYL 4-BROMO-3-(CHLOROSULFONYL)BENZOATE |

168969-13-9 | 95% | 1g |

$223.00 | 2025-02-08 | |

| A2B Chem LLC | AV41324-100mg |

methyl 4-bromo-3-(chlorosulfonyl)benzoate |

168969-13-9 | 94% | 100mg |

$98.00 | 2024-04-20 | |

| A2B Chem LLC | AV41324-1g |

methyl 4-bromo-3-(chlorosulfonyl)benzoate |

168969-13-9 | 94% | 1g |

$212.00 | 2024-04-20 | |

| A2B Chem LLC | AV41324-500mg |

methyl 4-bromo-3-(chlorosulfonyl)benzoate |

168969-13-9 | 94% | 500mg |

$173.00 | 2024-04-20 | |

| Aaron | AR019X3S-10g |

methyl 4-bromo-3-(chlorosulfonyl)benzoate |

168969-13-9 | 94% | 10g |

$1355.00 | 2023-12-15 | |

| 1PlusChem | 1P019WVG-2.5g |

methyl 4-bromo-3-(chlorosulfonyl)benzoate |

168969-13-9 | 95% | 2.5g |

$428.00 | 2025-03-04 | |

| Apollo Scientific | OR42049-1g |

Methyl 4-bromo-3-(chlorosulfonyl)benzoate |

168969-13-9 | 1g |

£153.00 | 2025-02-20 |

methyl 4-bromo-3-(chlorosulfonyl)benzoate 関連文献

-

Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186

-

Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616

-

Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237

-

Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259

-

Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735

-

Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613

-

Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738

-

Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186

methyl 4-bromo-3-(chlorosulfonyl)benzoateに関する追加情報

Methyl 4-Bromo-3-(Chlorosulfonyl)Benzoate: A Comprehensive Overview

Methyl 4-bromo-3-(chlorosulfonyl)benzoate, also known by its CAS number 168969-13-9, is a versatile organic compound with significant applications in various fields of chemistry. This compound is a derivative of benzoic acid, where the hydroxyl group is replaced by a methyl ester, and the benzene ring is substituted with bromine and chlorosulfonyl groups at the 4 and 3 positions, respectively. The presence of these substituents imparts unique chemical properties, making it a valuable intermediate in organic synthesis.

The structure of methyl 4-bromo-3-(chlorosulfonyl)benzoate is characterized by its aromatic benzene ring, which serves as the central framework. The bromine atom at the para position (4th carbon) contributes to the compound's stability and reactivity, while the chlorosulfonyl group at the meta position (3rd carbon) introduces strong electron-withdrawing effects. These features make it an excellent candidate for various chemical transformations, including nucleophilic substitutions and electrophilic aromatic substitutions.

Recent studies have highlighted the potential of methyl 4-bromo-3-(chlorosulfonyl)benzoate in drug discovery and materials science. For instance, researchers have explored its role as a precursor in the synthesis of bioactive compounds with anti-inflammatory and anticancer properties. The compound's ability to undergo multiple reaction pathways makes it a valuable building block in medicinal chemistry.

In terms of physical properties, methyl 4-bromo-3-(chlorosulfonyl)benzoate is typically a white crystalline solid with a melting point around 120°C. It is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. These solubility characteristics are advantageous for its use in organic reactions, where precise control over reaction conditions is essential.

The synthesis of methyl 4-bromo-3-(chlorosulfonyl)benzoate involves a multi-step process that begins with bromination of benzoic acid derivatives followed by chlorosulfonation. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, reducing production costs and minimizing environmental impact. The use of microwave-assisted synthesis has also been reported, offering faster reaction times and higher yields.

Methyl 4-bromo-3-(chlorosulfonyl)benzoate finds extensive applications in the pharmaceutical industry as an intermediate for synthesizing complex molecules with therapeutic potential. Its electron-withdrawing groups facilitate the formation of stable intermediates during reactions, which can be further functionalized to yield bioactive compounds. Additionally, it serves as a valuable reagent in organic synthesis for introducing sulfonyl groups into aromatic systems.

In conclusion, methyl 4-bromo-3-(chlorosulfonyl)benzoate (CAS No: 168969-13-9) is a highly versatile compound with a wide range of applications in organic synthesis and drug discovery. Its unique chemical properties and reactivity make it an indispensable tool for researchers and industry professionals alike. As ongoing research continues to uncover new potential uses for this compound, its significance in the field of chemistry is expected to grow further.

168969-13-9 (methyl 4-bromo-3-(chlorosulfonyl)benzoate) 関連製品

- 2228133-58-0(2-amino-2-3-(2-methylphenyl)phenylacetic acid)

- 1805719-84-9(2-(3-Ethoxy-3-oxopropyl)-5-ethylmandelic acid)

- 149267-90-3(Tert-butyl 2-(4-cyanobenzyl)hydrazinecarboxylate)

- 222989-99-3(Finasteride acetate)

- 844466-10-0(3-(3-methylbenzenesulfonyl)-1-(oxolan-2-yl)methyl-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 325744-47-6(3-(2-Nitro-phenyl)-isoxazol-5-yl-methanol)

- 2034400-38-7(N-ethyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxamide)

- 2172268-15-2(2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpyrrolidin-3-yl}acetic acid)

- 1235048-42-6(3-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}-1-[(4-methoxyphenyl)methyl]urea)

- 930082-69-2(2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(2-methylcyclohexyl)prop-2-enamide)